Butafenacil (CAS: 134605-64-4) is a highly potent, pyrimidinedione-class protoporphyrinogen IX oxidase (PPO) inhibitor utilized primarily as a rapid-acting contact herbicide and agricultural desiccant [1]. From a procurement and formulation perspective, it is distinguished by its high intrinsic enzyme inhibition potency, extremely low soil persistence, and low aqueous solubility [2]. These baseline physicochemical properties make it a critical active ingredient for formulators requiring immediate, localized tissue necrosis with minimal systemic carryover and highly restricted environmental residual activity.
Substituting Butafenacil with generic PPO inhibitors fundamentally alters a formulation's field behavior and safety profile. Replacing it with a systemic analog like saflufenacil introduces unwanted phloem mobility, which is detrimental when strict, localized contact desiccation is required [1]. Conversely, substituting it with other contact PPOs like flumioxazin or oxyfluorfen changes the soil residual profile; Butafenacil's exceptionally short soil half-life (<7 days) is critical for formulations requiring immediate plant-back intervals without carryover phytotoxicity[2]. Therefore, generic substitution compromises either the localized action mechanism or the rotational flexibility of the final commercial product.
Butafenacil lacks the acidic proton side-chain present in saflufenacil, which restricts its symplastic phloem movement. This structural difference results in strict contact action, causing total tissue collapse and necrosis within 48 hours at the application site, whereas systemic analogs distribute throughout the plant [1].
| Evidence Dimension | Plant translocation and necrosis localization |
| Target Compound Data | Strict contact action (limited symplastic phloem movement) |
| Comparator Or Baseline | Saflufenacil (Systemic acropetal and basipetal mobility) |
| Quantified Difference | 100% localized necrosis vs. systemic distribution |
| Conditions | Post-emergence foliar application |
Crucial for procurement targeting rapid, localized burndown or desiccation without systemic crop residue risks.
Butafenacil exhibits a highly favorable environmental degradation profile with a soil half-life (DT50) of less than 7 days due to rapid aerobic microbial biodegradation[1]. In contrast, other PPO inhibitors like saflufenacil exhibit a DT50 of approximately 30 days, leaving longer residual soil activity.
| Evidence Dimension | Soil degradation half-life (DT50) |
| Target Compound Data | DT50 < 7 days |
| Comparator Or Baseline | Saflufenacil (DT50 ~30 days) |
| Quantified Difference | >75% reduction in soil persistence |
| Conditions | Aerobic soil degradation assays |
Enables extremely short plant-back intervals, essential for crop rotation flexibility and minimizing carryover phytotoxicity.
Butafenacil features a low aqueous solubility of approximately 10 mg/L and high binding affinity to soil organic carbon, minimizing its movement in the soil profile [1]. Conversely, saflufenacil is highly water-soluble (2100 mg/L), which significantly increases the risk of leaching and non-target crop damage in lighter soils.
| Evidence Dimension | Aqueous solubility and soil mobility |
| Target Compound Data | ~10 mg/L aqueous solubility |
| Comparator Or Baseline | Saflufenacil (~2100 mg/L aqueous solubility) |
| Quantified Difference | 210-fold lower aqueous solubility |
| Conditions | Standard physicochemical profiling at 20°C |
Limits leaching and off-target movement in lighter soils, ensuring the active remains strictly in the target application zone.
In vitro assays demonstrate that butafenacil possesses a higher intrinsic inhibitory potency against the protoporphyrinogen IX oxidase (PPO) enzyme compared to saflufenacil [1]. While saflufenacil compensates for lower target affinity via systemic mobility, butafenacil relies on overwhelming localized enzyme inhibition to drive rapid membrane disruption.
| Evidence Dimension | In vitro PPO enzyme inhibition intensity |
| Target Compound Data | High intrinsic PPO inhibition intensity |
| Comparator Or Baseline | Saflufenacil (Lower relative PPO inhibition intensity) |
| Quantified Difference | Superior target-site binding affinity |
| Conditions | In vitro PPO enzyme assay |
Ensures rapid membrane disruption and desiccation at the exact point of contact, optimizing burndown formulation efficacy.
Leveraging its exceptionally short soil half-life (<7 days), butafenacil is a preferred active ingredient for pre-sowing burndown formulations [1]. It allows growers to plant sensitive crops immediately after application without the risk of residual soil phytotoxicity associated with longer-lasting PPO inhibitors.
Due to its strict contact action and lack of systemic phloem mobility, butafenacil is highly suited for pre-harvest desiccation [2]. It ensures rapid, localized tissue necrosis to facilitate mechanical harvesting without translocating active chemical residues into the reproductive structures or seeds of the crop.
With an aqueous solubility of only ~10 mg/L and high soil organic carbon binding, butafenacil is ideal for weed control in sandy or light soils [2]. It remains concentrated in the target application zone, avoiding the leaching and off-target crop damage risks inherent to highly water-soluble alternatives like saflufenacil.
Environmental Hazard